molecular formula C18H20N2OS B11419612 1H-1,3-Benzimidazole, 2-[[4-(4-methylphenoxy)butyl]thio]-

1H-1,3-Benzimidazole, 2-[[4-(4-methylphenoxy)butyl]thio]-

Cat. No.: B11419612
M. Wt: 312.4 g/mol
InChI Key: YDFCZDQPMHLTPB-UHFFFAOYSA-N
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Description

2-{[4-(4-METHYLPHENOXY)BUTYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-METHYLPHENOXY)BUTYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 4-Methylphenoxybutylsulfanyl Group: The 4-methylphenoxybutylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 4-methylphenol with 1,4-dibromobutane to form 4-(4-methylphenoxy)butyl bromide, which is then reacted with a thiol derivative to yield the desired sulfanyl compound.

    Coupling of the Substituents: The final step involves the coupling of the benzimidazole core with the 4-methylphenoxybutylsulfanyl group under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of 2-{[4-(4-METHYLPHENOXY)BUTYL]SULFANYL}-1H-1,3-BENZODIAZOLE may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-METHYLPHENOXY)BUTYL]SULFANYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzimidazole core can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitrobenzimidazoles, halobenzimidazoles.

Scientific Research Applications

2-{[4-(4-METHYLPHENOXY)BUTYL]SULFANYL}-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[4-(4-METHYLPHENOXY)BUTYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets within the cell. The benzimidazole core is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the sulfanyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-Methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole
  • 2-{[4-(3-Methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole

Uniqueness

2-{[4-(4-METHYLPHENOXY)BUTYL]SULFANYL}-1H-1,3-BENZODIAZOLE is unique due to the presence of the 4-methylphenoxybutylsulfanyl group, which imparts distinct chemical and biological properties. This substituent enhances the compound’s lipophilicity, potentially improving its bioavailability and ability to interact with lipid-rich environments within the cell.

Properties

Molecular Formula

C18H20N2OS

Molecular Weight

312.4 g/mol

IUPAC Name

2-[4-(4-methylphenoxy)butylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C18H20N2OS/c1-14-8-10-15(11-9-14)21-12-4-5-13-22-18-19-16-6-2-3-7-17(16)20-18/h2-3,6-11H,4-5,12-13H2,1H3,(H,19,20)

InChI Key

YDFCZDQPMHLTPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCCSC2=NC3=CC=CC=C3N2

Origin of Product

United States

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